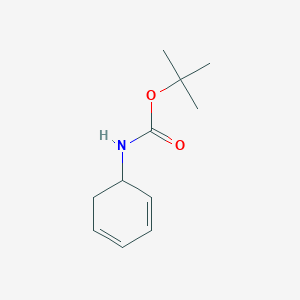![molecular formula C29H27N3S2 B12574273 4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine CAS No. 303163-17-9](/img/structure/B12574273.png)
4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with the appropriate substituents. The pyridine ring is introduced in a subsequent step, followed by the attachment of the phenylpropyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
- 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]aniline
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
303163-17-9 |
|---|---|
Molekularformel |
C29H27N3S2 |
Molekulargewicht |
481.7 g/mol |
IUPAC-Name |
4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C29H27N3S2/c1-20-8-6-12-23(16-20)27-28(34-29(32-27)25-17-21(2)19-33-25)24-13-15-31-26(18-24)30-14-7-11-22-9-4-3-5-10-22/h3-6,8-10,12-13,15-19H,7,11,14H2,1-2H3,(H,30,31) |
InChI-Schlüssel |
GBGFQLJALLIPBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC(=CS3)C)C4=CC(=NC=C4)NCCCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
![Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-](/img/structure/B12574225.png)
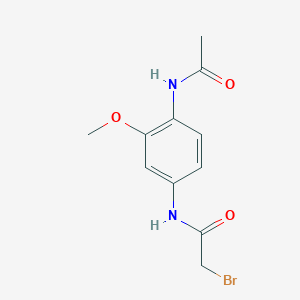
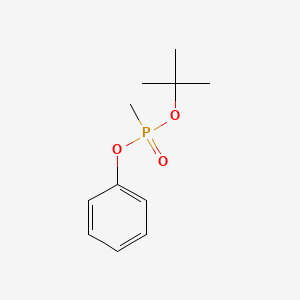
![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)
![6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12574250.png)
![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)
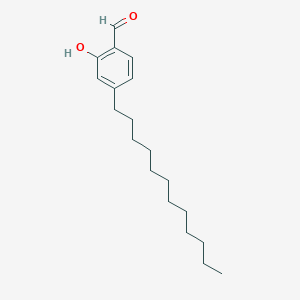
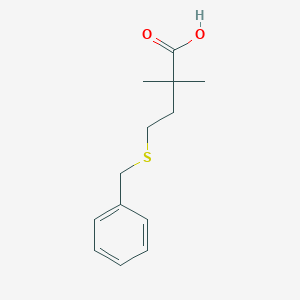
![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
